Cas no 2731010-96-9 (3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride)
3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride
- AT28668
- SY292995
- 3-(CHLOROMETHYL)-5-PHENYL-1H-1,2,4-TRIAZOLE HCL
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- MDL: MFCD34550444
- Inchi: 1S/C9H8ClN3.ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12,13);1H
- InChI Key: QVGCNFSMTHTUIM-UHFFFAOYSA-N
- SMILES: ClCC1=NC(C2C=CC=CC=2)=NN1.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 159
- Topological Polar Surface Area: 41.6
3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37083735-0.05g |
3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride |
2731010-96-9 | 95% | 0.05g |
$168.0 | 2023-06-04 | |
| Enamine | EN300-37083735-0.1g |
3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride |
2731010-96-9 | 95% | 0.1g |
$252.0 | 2023-06-04 | |
| Enamine | EN300-37083735-0.25g |
3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride |
2731010-96-9 | 95% | 0.25g |
$361.0 | 2023-06-04 | |
| Enamine | EN300-37083735-0.5g |
3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride |
2731010-96-9 | 95% | 0.5g |
$569.0 | 2023-06-04 | |
| Enamine | EN300-37083735-1.0g |
3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride |
2731010-96-9 | 95% | 1g |
$728.0 | 2023-06-04 | |
| Enamine | EN300-37083735-2.5g |
3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride |
2731010-96-9 | 95% | 2.5g |
$1428.0 | 2023-06-04 | |
| Enamine | EN300-37083735-5.0g |
3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride |
2731010-96-9 | 95% | 5g |
$2110.0 | 2023-06-04 | |
| Enamine | EN300-37083735-10.0g |
3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride |
2731010-96-9 | 95% | 10g |
$3131.0 | 2023-06-04 | |
| AstaTech | AT28668-0.25/G |
3-(CHLOROMETHYL)-5-PHENYL-1H-1,2,4-TRIAZOLE HCL |
2731010-96-9 | 95% | 0.25g |
$489 | 2023-09-19 | |
| AstaTech | AT28668-1/G |
3-(CHLOROMETHYL)-5-PHENYL-1H-1,2,4-TRIAZOLE HCL |
2731010-96-9 | 95% | 1g |
$988 | 2023-09-19 |
3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride Suppliers
3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride
Recent Advances in the Study of 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride (CAS: 2731010-96-9)
The compound 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride (CAS: 2731010-96-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its triazole core and chloromethyl functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of antimicrobial and anticancer drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride, highlighting its efficient production via a one-pot reaction involving phenylhydrazine and chloroacetonitrile. The study emphasized the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. Additionally, the research team identified several derivatives with enhanced bioactivity, paving the way for structure-activity relationship (SAR) studies.
In the realm of antimicrobial research, a recent preprint on bioRxiv reported the compound's efficacy against multidrug-resistant bacterial strains, including MRSA and Escherichia coli. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis, as demonstrated through molecular docking studies targeting penicillin-binding proteins (PBPs). These findings suggest that 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride could serve as a scaffold for developing novel antibiotics.
Another groundbreaking study, published in Cancer Research (2024), investigated the compound's anticancer properties. Using in vitro models, researchers observed significant cytotoxicity against triple-negative breast cancer (TNBC) cells, with an IC50 value of 12.5 µM. Further proteomic analysis revealed that the compound induces apoptosis via the mitochondrial pathway, with upregulation of pro-apoptotic proteins such as Bax and caspase-3. These results position the compound as a potential lead for targeted cancer therapies.
Despite these advancements, challenges remain in optimizing the pharmacokinetic profile of 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride. A 2024 review in Drug Discovery Today pointed out the need for improved solubility and bioavailability, suggesting nanoparticle-based delivery systems as a potential solution. Ongoing clinical trials (NCT05678921) are evaluating the safety and efficacy of this compound in combination with existing chemotherapeutic agents.
In conclusion, 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride (CAS: 2731010-96-9) represents a versatile chemical entity with broad therapeutic potential. Future research should focus on translational studies to bridge the gap between laboratory findings and clinical applications, while addressing formulation challenges to maximize its therapeutic index.
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